Benzyl beta-D-Arabinopyranoside
Overview
Description
Benzyl beta-D-Arabinopyranoside is a chemical compound with the molecular formula C12H16O5 and a molecular weight of 240.25 g/mol . It is a derivative of arabinose, a naturally occurring sugar, and is often used in research settings, particularly in the fields of proteomics and carbohydrate chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl beta-D-Arabinopyranoside can be synthesized through the reaction of benzyl alcohol with beta-D-arabinopyranosyl chloride under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the large-scale synthesis of the compound using similar reaction conditions as in laboratory settings. The process would likely involve optimization of reaction parameters to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl beta-D-Arabinopyranoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the arabinopyranoside moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used to replace the benzyl group.
Major Products Formed
Oxidation: Formation of benzyl beta-D-arabinopyranosyl ketone or aldehyde.
Reduction: Formation of deoxythis compound.
Substitution: Formation of substituted arabinopyranosides with various functional groups.
Scientific Research Applications
Benzyl beta-D-Arabinopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: Employed in studies of carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential role in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of Benzyl beta-D-Arabinopyranoside involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for glycosidases, leading to the cleavage of the glycosidic bond and release of the benzyl group. This interaction can modulate various biochemical pathways, including those involved in carbohydrate metabolism and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- Benzyl beta-D-Glucopyranoside
- Benzyl beta-D-Galactopyranoside
- Benzyl beta-D-Mannopyranoside
Uniqueness
Benzyl beta-D-Arabinopyranoside is unique due to its specific arabinose moiety, which imparts distinct chemical and biological properties compared to other benzyl glycosides. Its unique structure allows for specific interactions with enzymes and receptors that are not observed with other similar compounds .
Properties
IUPAC Name |
2-phenylmethoxyoxane-3,4,5-triol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c13-9-7-17-12(11(15)10(9)14)16-6-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGMDBJXWCFLRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7473-38-3, 18403-12-8, 70797-93-2, 5329-50-0 | |
Record name | NSC400277 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400277 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC170150 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170150 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC231837 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231837 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS000736490 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2561 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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